molecular formula C12H18N2O4 B14145629 2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol CAS No. 3480-51-1

2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol

Cat. No.: B14145629
CAS No.: 3480-51-1
M. Wt: 254.28 g/mol
InChI Key: JKOPDKCZEZLALL-UHFFFAOYSA-N
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Description

2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol is an organic compound with a complex structure that includes both hydroxyl and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol typically involves multiple steps. One common method starts with the nitration of a methyl-substituted benzene ring to introduce the nitro group. This is followed by a series of reactions to introduce the hydroxyl and amino groups. The final step often involves the reaction of the intermediate compound with ethanolamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxyl and amino sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the nitro group can produce primary amines.

Scientific Research Applications

2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol apart is the presence of both the nitro and hydroxyl groups, which provide unique reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry .

Properties

CAS No.

3480-51-1

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

2-[2-hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol

InChI

InChI=1S/C12H18N2O4/c1-10-2-3-12(14(17)18)8-11(10)9-13(4-6-15)5-7-16/h2-3,8,15-16H,4-7,9H2,1H3

InChI Key

JKOPDKCZEZLALL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CN(CCO)CCO

Origin of Product

United States

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